molecular formula C12H16BrNO B1326351 4-[(4-Bromophenoxy)methyl]piperidine CAS No. 189618-32-4

4-[(4-Bromophenoxy)methyl]piperidine

Cat. No.: B1326351
CAS No.: 189618-32-4
M. Wt: 270.17 g/mol
InChI Key: RGJFMUFGRNTWRU-UHFFFAOYSA-N
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Description

Contextual Significance of Piperidine (B6355638) Scaffolds in Contemporary Chemical Biology

The piperidine ring is a fundamental structural motif found in numerous natural products and synthetic drugs, exhibiting a wide array of pharmacological activities. bldpharm.com Its presence is critical in modulating the physicochemical properties of a molecule, such as its solubility, lipophilicity, and basicity, which in turn influence its pharmacokinetic and pharmacodynamic profiles. cato-chem.combldpharm.com The ability of the piperidine nitrogen to be protonated at physiological pH allows for ionic interactions with biological targets, a key feature in receptor binding.

In the realm of chemical biology, piperidine scaffolds are integral to the development of chemical probes and therapeutic agents targeting various biological systems. They are found in drugs targeting the central nervous system, as well as in anticancer, antiviral, and antimicrobial agents. sinfoobiotech.com The conformational preferences of the piperidine ring, typically a chair conformation, allow for the precise spatial arrangement of substituents, which is crucial for achieving high-affinity and selective binding to target proteins. bldpharm.com The versatility of the piperidine scaffold allows for its incorporation into diverse molecular architectures, making it an indispensable tool for medicinal chemists. bldpharm.com

Overview of Bromophenoxy Derivatives in Pharmaceutical Research and Development

The incorporation of a bromophenoxy moiety into a molecular structure can significantly impact its biological activity. The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a biological target. Furthermore, the presence of bromine can influence the metabolic stability of a compound by blocking sites susceptible to metabolism.

Bromophenoxy derivatives have been investigated for a range of therapeutic applications. The lipophilicity imparted by the bromophenyl group can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier. This property is particularly advantageous in the development of drugs targeting the central nervous system. Research into structurally related compounds, such as those with bromo-ethylphenoxy or bromo-isopropylphenoxy groups, highlights their potential in modulating the activity of various receptors and enzymes. For instance, certain bromophenoxy piperidine derivatives are explored for their potential as neuroactive agents and for their antidepressant-like properties.

Interactive Data Table: Physicochemical Properties

PropertyValue
Molecular FormulaC11H14BrNO
Molecular Weight256.14 g/mol
XlogP (Predicted)2.7
Monoisotopic Mass255.02588 Da

Note: Data corresponds to 4-(4-Bromophenoxy)piperidine and is provided for comparative purposes. uni.lu

Synthesis and Research Applications

The synthesis of 4-[(4-Bromophenoxy)methyl]piperidine and its analogs typically involves nucleophilic substitution reactions. A common synthetic route would involve the reaction of 4-(bromomethyl)piperidine (B1600657) with 4-bromophenol (B116583) in the presence of a suitable base to form the ether linkage. Variations in this method, such as using protected piperidine derivatives, can be employed to achieve the desired product with high purity. chemicalbook.comrsc.org

In research, this compound serves as a versatile building block for the synthesis of more complex molecules. Its bifunctional nature, possessing both a reactive piperidine nitrogen and a modifiable bromophenoxy ring, allows for a wide range of chemical transformations. This makes it a valuable intermediate in the generation of compound libraries for high-throughput screening in drug discovery programs. For example, the piperidine nitrogen can be functionalized to introduce various substituents, while the bromo group on the phenyl ring can be utilized in cross-coupling reactions to introduce further molecular diversity. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-bromophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJFMUFGRNTWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647910
Record name 4-[(4-Bromophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189618-32-4
Record name 4-[(4-Bromophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-[(4-Bromophenoxy)methyl]piperidine and Analogs

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) provides a direct method for the formation of the aryl ether bond in this compound. A common approach within this category is the Williamson ether synthesis. wikipedia.orgutahtech.edumasterorganicchemistry.com This reaction typically involves the deprotonation of 4-bromophenol (B116583) with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic carbon on a piperidine (B6355638) precursor bearing a leaving group at the methyl position, such as 4-(chloromethyl)piperidine or 4-(tosyloxymethyl)piperidine.

The reaction conditions for Williamson ether synthesis can be optimized to improve yields and reaction times. Microwave-assisted protocols, for instance, have been shown to significantly accelerate the formation of ethers, often leading to higher yields in shorter reaction times compared to conventional heating methods. researchgate.netresearchgate.net

Table 1: Illustrative Reaction Conditions for Williamson Ether Synthesis

Piperidine PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
4-(Chloromethyl)piperidineSodium Hydride (NaH)Dimethylformamide (DMF)Room Temp to 802-6Data not available
4-(Tosyloxymethyl)piperidinePotassium Carbonate (K₂CO₃)AcetonitrileReflux8-12Data not available

Transition Metal-Catalyzed Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the formation of C-O bonds and are applicable to the synthesis of this compound and its analogs.

While primarily known for C-C bond formation, variations of the Suzuki-Miyaura coupling can be adapted for C-O bond formation. This would typically involve the coupling of a boronic acid derivative of one reactant with a halide of the other in the presence of a palladium catalyst and a base. For the synthesis of the target compound, this could involve the reaction of 4-bromophenoxyboronic acid with a suitable piperidine precursor or, more commonly, the coupling of 4-bromophenylboronic acid with a piperidine derivative that already contains the ether linkage, to generate analogs. Optimization of these reactions often involves screening different palladium catalysts, ligands, bases, and solvents to achieve high yields. mdpi.commdpi.com

Table 2: Key Parameters in Suzuki-Miyaura Coupling for Aryl Ether Synthesis

ParameterCommon ExamplesEffect on Reaction
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂Influences catalytic activity and reaction rate.
LigandPhosphine-based ligands (e.g., SPhos, XPhos)Stabilizes the catalyst and promotes oxidative addition and reductive elimination.
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid and facilitates transmetalation.
SolventToluene, Dioxane, DMFAffects solubility of reactants and catalyst, and can influence reaction rate.

Reductive and Oxidative Amination Strategies

Reductive amination is a versatile method for the synthesis of piperidines. organic-chemistry.orgresearchgate.nettaylorfrancis.com This strategy can be employed to construct the piperidine ring itself from a suitable dicarbonyl precursor and an amine, or to introduce substituents onto a pre-existing piperidine ring. For the synthesis of this compound, a potential route involves the reductive amination of 4-bromophenoxyacetaldehyde with a precursor that can cyclize to form the piperidine ring. A variety of reducing agents can be used, with sodium triacetoxyborohydride being a common choice due to its mildness and selectivity. researchgate.net

Intramolecular Cyclization Methods for Piperidine Ring Formation

The formation of the piperidine ring can be achieved through various intramolecular cyclization strategies. These methods typically involve the cyclization of a linear precursor containing both the nitrogen atom and a reactive functional group that can participate in ring closure. For instance, an intramolecular nucleophilic substitution, where an amine attacks an alkyl halide within the same molecule, can lead to the formation of the piperidine ring. Another approach is intramolecular reductive amination of a dicarbonyl compound containing a nitrogen source. researchgate.net The specific substitution pattern on the piperidine ring is determined by the structure of the linear precursor.

Advanced Synthetic Strategies and Optimization for this compound and Its Derivatives

Modern synthetic chemistry offers advanced strategies to improve the efficiency, safety, and scalability of chemical syntheses. For the preparation of this compound and its analogs, techniques such as flow chemistry and microwave-assisted synthesis are particularly relevant.

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.comnih.gov The synthesis of piperidine derivatives has been successfully demonstrated using flow reactors, which can allow for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to improved yields and purity. mdpi.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of organic reactions. researchgate.netnih.govmdpi.com By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles. This technique is applicable to many of the established synthetic routes for this compound, including Williamson ether synthesis and palladium-catalyzed coupling reactions. researchgate.netnih.gov

Optimization of existing synthetic routes is another key aspect of advanced strategies. This can involve the systematic screening of catalysts, ligands, solvents, and bases to identify the most efficient reaction conditions. For instance, in transition metal-catalyzed reactions, the choice of ligand can have a profound impact on the reaction's efficiency and substrate scope. High-throughput screening techniques can be employed to rapidly evaluate a large number of reaction conditions to identify the optimal parameters for the synthesis of this compound and its derivatives. researchgate.net

Stereoselective Synthesis and Enantiomeric Resolution Techniques

While specific stereoselective syntheses for this compound are not extensively detailed in the provided literature, general principles for creating chiral piperidines can be applied. Many advanced methods deliver racemic products, making kinetic resolution an efficient and powerful alternative for producing enantiopure material. nih.gov

Stereoselective Synthesis:

Diastereoselective Reduction: One established method involves the diastereoselective reduction of cyclic iminium salts. This process can produce enantiomerically-enriched 2-substituted piperidines, a strategy that could be adapted for 4-substituted systems. gla.ac.uk

Gold-Catalyzed Cyclization: A modular and flexible approach involves the gold-catalyzed cyclization of N-homopropargyl amides to yield cyclic imidates. These intermediates can be chemoselectively reduced to afford piperidin-4-one, which can be further reduced to the corresponding alcohol, piperidin-4-ol, a key precursor. nih.gov This sequence demonstrates high diastereoselectivity in the ring-forming step. nih.gov

Enantiomeric Resolution:

Kinetic Resolution: This technique can separate enantiomers with acceptable yield and high enantiopurity, provided selectivity factors (s) are greater than 20. nih.gov

Asymmetric Deprotonation: N-Boc-protected arylpiperidines can undergo kinetic resolution via deprotonation using a chiral base system, such as n-BuLi and (-)-sparteine, which selectively acts on one enantiomer. whiterose.ac.uk

Enantioselective Acylation: The kinetic resolution of disubstituted piperidines can be achieved with high selectivity factors using chiral hydroxamic acids in conjunction with N-heterocyclic carbene (NHC) catalysts. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): A common and effective method for separating enantiomers is chiral HPLC. Racemic mixtures can be resolved using commercially available cellulose-based chiral stationary phases, such as Chiralcel OD and Chiralcel OJ. nih.gov This technique has been successfully applied to various piperidine derivatives and other compounds to separate enantiomers with excellent enantiopurity. nih.govresearchgate.netmdpi.com

Resolution TechniquePrincipleApplicable PrecursorsSelectivity
Kinetic Resolution (Asymmetric Deprotonation) Selective deprotonation of one enantiomer using a chiral base. whiterose.ac.ukN-Boc-2-aryl-4-methylenepiperidines. whiterose.ac.ukHigh enantiomeric ratios. whiterose.ac.uk
Kinetic Resolution (Enantioselective Acylation) Catalytic acylation preferring conformers with an axial α-substituent. nih.govCis- and trans-disubstituted piperidines. nih.govSelectivity factors (s) up to 52. nih.gov
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. nih.govRacemic mixtures of functionalized piperidines. nih.govmdpi.comExcellent enantiomeric excess (>98%). mdpi.com

Functional Group Interconversions for Precursor Synthesis

The synthesis of this compound relies on the availability of suitably functionalized precursors. Functional group interconversions are critical for transforming accessible starting materials into the required intermediates.

A key precursor is piperidin-4-ylmethanol . This intermediate can be obtained through various transformations:

Reduction of Carboxylic Acid Derivatives: The reduction of piperidine-4-carboxylic acid or its corresponding esters (e.g., methyl or ethyl esters) using reducing agents like lithium aluminum hydride (LiAlH₄) would yield the primary alcohol, piperidin-4-ylmethanol.

From Methylene (B1212753) Piperidines: A methylene group at the 4-position can be a versatile handle for further functionalization, allowing for the introduction of various substituents without loss of enantiopurity. whiterose.ac.uk Hydroboration-oxidation of a 4-methylenepiperidine derivative could provide access to the desired 4-(hydroxymethyl)piperidine structure.

Once piperidin-4-ylmethanol is obtained, the final ether linkage can be formed via a Williamson ether synthesis with 4-bromophenol under basic conditions.

Catalyst Selection and Reaction Condition Optimization

The efficiency and selectivity of synthetic reactions are highly dependent on the choice of catalyst and the optimization of reaction conditions such as solvent, temperature, and reagent ratios.

Catalyst Selection:

Hydrogenation Catalysts: For reactions involving the reduction of double bonds, such as converting a tetrahydropyridine precursor to a piperidine, a Rhodium-on-carbon (Rh/C) catalyst is effective. chemicalbook.com

Palladium Catalysts: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-C and C-N bonds, representing a key strategy in the synthesis of complex heterocyclic compounds. researchgate.net

Phase-Transfer Catalysts: In certain bromination reactions, the addition of a catalyst like tetra-n-butyl ammonium tetraphenylborate can significantly improve para-selectivity. google.com

Molecular Iodine: For some condensation reactions, molecular iodine (20 mol%) has been identified as an optimal catalyst, outperforming others such as piperidine, acetic acid, p-TSA, and ZnCl₂. researchgate.net

Reaction Condition Optimization:

Solvent Effects: The choice of solvent can dramatically influence reaction outcomes. For instance, in certain iodine-catalyzed reactions, ethanol was found to be the best solvent compared to methanol, acetonitrile, or DMF. researchgate.net For bromination reactions, acetonitrile or dichloromethane are suitable organic solvents. google.com

Temperature Control: Reaction temperature is a critical parameter. For example, the formation of N-phenylpiperidine from bromobenzene and piperidine is conducted at elevated temperatures (150-180 °C), while subsequent bromination is performed at a lower temperature range of 15-40 °C. google.com

Molar Ratios: Optimizing the stoichiometry of reactants is crucial for maximizing yield. In the synthesis of 1-(4-bromophenyl)piperidine, a molar ratio of N-phenylpiperidine to the brominating agent of 1:1.1-1.2 is specified. google.com

Reaction TypeCatalystSolventTemperatureKey Finding
HydrogenationRh/C chemicalbook.comMethanol chemicalbook.comRoom Temperature chemicalbook.comEffective reduction of tetrahydropyridine to piperidine. chemicalbook.com
C-N CouplingNone specified (base-mediated)Sulfolane google.com150-180 °C google.comPotassium tert-butoxide facilitates the coupling of bromobenzene and piperidine. google.com
BrominationTetra-n-butyl ammonium tetraphenylborate google.comDichloromethane google.com15-40 °C google.comCatalyst improves para-selectivity of the bromination. google.com
CondensationMolecular Iodine (20 mol%) researchgate.netEthanol researchgate.netReflux researchgate.netFound to be the optimized condition for yield and reaction time. researchgate.net

Retrosynthetic Analysis of this compound

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available, or easily synthesized starting materials.

Disconnection Strategies and Identification of Key Intermediates

The structure of this compound offers several logical points for disconnection. The most apparent strategies involve cleaving the ether bond or the bond connecting the exocyclic methylene carbon to the piperidine ring.

Strategy A: C-O Ether Bond Disconnection: This is the most straightforward approach. Disconnecting the ether linkage (a C-O bond) leads to two key intermediates: piperidin-4-ylmethanol and 4-bromophenol . This disconnection corresponds to a Williamson ether synthesis in the forward direction.

Strategy B: C4-C(methyl) Bond Disconnection: Disconnecting the C-C bond between the piperidine ring and the methyl group identifies a 4-functionalized piperidine (e.g., piperidine-4-carbaldehyde or a protected version) and a (4-bromophenoxy)methyl anion equivalent . This approach is generally more complex than Strategy A.

The synthesis of the key piperidine intermediates, such as piperidin-4-ols or other 2-substituted piperidines, can be achieved through established stereoselective methods. nih.govgla.ac.uk

Evaluation of Synthetic Equivalents and Starting Material Accessibility

The feasibility of a synthetic route depends heavily on the accessibility of the starting materials identified during retrosynthesis.

4-Bromophenol: This is a common, commercially available reagent.

Piperidin-4-ylmethanol: This key intermediate is also commercially available. Alternatively, it can be synthesized from other accessible piperidine derivatives, such as piperidine-4-carboxylic acid (isonipecotic acid) or its esters, via reduction.

N-Protected Piperidines: For many synthetic transformations, particularly those involving strong bases or nucleophiles, the piperidine nitrogen must be protected. Common protecting groups include tert-butyloxycarbonyl (Boc) or benzyl (Bn). These protected starting materials, like N-Boc-piperidin-4-ylmethanol, are readily available. The choice of protecting group is crucial, as it must be stable to the reaction conditions and easily removable in a later step.

Principles of Convergence and Efficiency in Retrosynthetic Design

For this compound, the retrosynthetic analysis based on the C-O ether bond disconnection (Strategy A) exemplifies a convergent design.

Fragment 1 Synthesis: Preparation of the piperidine moiety (e.g., synthesis and protection of piperidin-4-ylmethanol).

Fragment 2: The second fragment, 4-bromophenol, is readily available.

Coupling: The two fragments are joined in a single, high-yielding step, such as a Williamson ether synthesis.

This modular and flexible sequence is highly desirable as it allows for the independent synthesis and optimization of each key fragment before the final coupling step, a principle successfully applied in other complex piperidine syntheses. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Ligand-Target Interactions of 4-[(4-Bromophenoxy)methyl]piperidine-Derived Compounds

The this compound core structure serves as a key pharmacophore in the design of selective ligands for numerous GPCRs. The interplay between the piperidine (B6355638) ring, the flexible methyl linker, and the substituted phenoxy group allows for specific interactions within the binding pockets of these diverse receptors. SAR studies have illuminated the critical structural features that govern the potency and selectivity of these derivatives.

Receptor Binding Affinities and Selectivity Profiles

The piperidine moiety is a common feature in antagonists of the C-C chemokine receptor 5 (CCR5), a crucial co-receptor for HIV-1 entry into host cells. Structure-activity relationship studies on piperidino-piperidine derivatives have led to the discovery of potent CCR5 antagonists. For instance, SCH 351125, a complex piperidino-piperidine N-oxide, demonstrated high potency in inhibiting RANTES binding to CCR5 with a Ki value of 2 nM. nih.gov This highlights the potential of the piperidine scaffold in developing effective CCR5 antagonists.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to investigate the interactions between piperidine-based antagonists and the CCR5 receptor. nih.gov These studies help in identifying key structural features that are essential for high-affinity binding. Further research has focused on optimizing lead compounds, showing that the nature and size of substituents on the piperidine and associated rings are key to controlling receptor selectivity and potency. ebi.ac.uk

CompoundReceptorBinding Affinity (Kᵢ)
SCH 351125CCR52 nM

Derivatives of the 4-(phenoxymethyl)piperidine (B1622545) scaffold have been investigated for their affinity towards various serotonin (B10506) (5-HT) receptors. Studies on 3-[(aryl)(benzyloxy)methyl]piperidine derivatives revealed that these compounds can bind to the serotonin transporter (SERT) with high affinity, with Ki values ranging from 2 to 400 nM. nih.gov However, these specific compounds showed only weak affinity for 5-HT1A receptors. nih.gov

In other series, elongation of an N-alkyl hydrocarbon chain on arylpiperazine derivatives was found to increase affinity for the 5-HT1A receptor, with N-n-hexyl substituted compounds showing Ki values as low as 0.50 nM. nih.gov While not directly derived from the core compound, this indicates that modifications to the piperidine nitrogen are a key strategy for modulating 5-HT receptor affinity. For instance, certain pyrrolo[3,2-b]pyridine analogues containing a methyl-piperidine moiety have been developed as selective 5-HT1F receptor agonists, with some derivatives showing over 100-fold selectivity against 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.gov

Compound SeriesReceptorBinding Affinity (Kᵢ) Range
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidinesSERT2 - 400 nM
N-n-hexyl-substituted phenylpiperazines5-HT1A0.50 - 0.54 nM
1,3,5-triazine-methylpiperazine derivatives5-HT611 nM
2,5-Dimethoxyphenylpiperidines (e.g., 11eu)5-HT2AEC₅₀ = 3.6 nM

The 4-(phenoxymethyl)piperidine scaffold has proven to be particularly effective for targeting the dopamine (B1211576) D4 receptor. A series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives has been developed as highly potent and selective D4 receptor antagonists. chemrxiv.orgnih.govchemrxiv.org One compound in this series, 14a, exhibited an exceptional binding affinity for the D4 receptor with a Ki of 0.3 nM and demonstrated remarkable selectivity, being over 2000-fold more selective for D4 than for D1, D2, D3, and D5 receptors. chemrxiv.orgnih.gov

Structure-activity relationship studies revealed that substitutions on the phenoxy ring are critical for this high affinity and selectivity. nih.gov For example, analogs with 3,4-difluorophenyl and 3-fluorophenyl groups attached to a southern scaffold demonstrated potent D4 binding with Ki values of 2.6 nM and 5.5 nM, respectively. nih.gov In contrast, arylpiperazine-based compounds have been shown to be a valuable scaffold for developing selective D3 receptor ligands, with some derivatives displaying high affinity for the D3 receptor (Ki = 3.85 nM) and 70-fold selectivity over the D2 receptor. nih.gov

Compound Series/NumberReceptorBinding Affinity (Kᵢ)Selectivity
Compound 14a (4,4-difluoro-3-(phenoxymethyl)piperidine derivative)D40.3 nM>2000-fold vs D1, D2, D3, D5
3,4-difluorophenyl analog (9cc)D42.6 nMHigh
3-fluorophenyl analog (9dd)D45.5 nMHigh
KKHA-761 (arylpiperazine derivative)D33.85 nM70-fold vs D2
NGB2409 (fluorenylcarboxamide derivative)D30.90 nM>150-fold vs other DA subtypes

The 4-substituted piperidine ring is a cornerstone of many potent opioid receptor ligands, including the highly potent fentanyl family of analgesics. nih.govnih.govplos.org SAR studies have consistently shown that chemical modifications at the 4-position of the piperidine ring can significantly increase binding affinity for the μ-opioid receptor (MOR). nih.govplos.org For example, the addition of a methyl ester at the 4-position, as seen in carfentanil, leads to a substantial increase in MOR binding affinity (Ki = 0.22 nM) compared to fentanyl. nih.govplos.org

A series of 4-substituted piperidine and piperazine (B1678402) compounds displayed a broad range of binding affinities for the MOR (0.29 nM to 29 nM) and the δ-opioid receptor (DOR) (6.6 nM to 150 nM). nih.gov Further research into 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues identified a highly potent and selective MOR agonist with a Ki of 0.0034 nM for the MOR, while having significantly lower affinity for the DOR (Ki = 41.67 nM) and κ-opioid receptor (KOR) (Ki = 7.9 nM). nih.gov This demonstrates that the piperidine scaffold is highly tunable for achieving both high potency and selectivity at opioid receptors. nih.gov

Compound/SeriesReceptorBinding Affinity (Kᵢ)
CarfentanilMOR0.22 nM
4-Substituted PiperidinesMOR0.29 - 29 nM
4-Substituted PiperidinesDOR6.6 - 150 nM
Compound 23 (piperidin-4-ol analog)MOR0.0034 nM
Compound 23 (piperidin-4-ol analog)DOR41.67 nM
Compound 23 (piperidin-4-ol analog)KOR7.9 nM

Enzyme Inhibition Profiles

Histone deacetylases (HDACs) are a family of enzymes involved in epigenetic regulation, and their inhibition is a therapeutic strategy in cancer and other diseases. nih.gov A common pharmacophore for HDAC inhibitors includes a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. nih.gov While this compound lacks a classical zinc-binding group, the 4-bromophenoxy moiety could potentially act as a cap group. Studies on piperine (B192125) derivatives have shown that modifications to the piperidine ring can influence HDAC inhibitory activity. nrct.go.th However, without a dedicated zinc-chelating moiety, significant HDAC inhibition by this compound is not anticipated based on current inhibitor design principles.

Dipeptidyl peptidase 4 (DPP-4) inhibitors are a class of oral medications for type 2 diabetes. researchgate.net The development of DPP-4 inhibitors has involved various chemical scaffolds, including those containing piperidine rings. nih.govresearchgate.net The SAR of these inhibitors is well-defined, often requiring a primary or secondary amine to interact with key residues in the S1 pocket of the enzyme. The this compound molecule possesses a secondary amine within the piperidine ring. The substituent at the 4-position of the piperidine is critical for interaction with the S2 subsite of the enzyme. srce.hr The size and nature of this substituent can significantly impact potency and selectivity. However, no specific inhibition data for this compound against DPP-4 have been reported in the scientific literature.

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is a major target in cancer therapy. nih.gov Numerous small molecule inhibitors of EGFR have been developed, many of which feature a quinazoline (B50416) or related heterocyclic core that binds to the ATP-binding site of the kinase domain. huji.ac.il While the this compound scaffold is not characteristic of typical EGFR inhibitors, certain piperidine-containing molecules have been explored for their anticancer properties by targeting other kinases. nih.govmdpi.com The 4-bromophenoxy group could potentially engage in hydrophobic and halogen bonding interactions within a kinase active site, but without a recognized kinase-binding scaffold, significant EGFR inhibitory activity would be unexpected.

Neurotransmitter Transporter Interactions (e.g., Dopamine Transporter, Serotonin Transporter)

The dopamine transporter (DAT) and serotonin transporter (SERT) are crucial for regulating neurotransmitter levels in the brain and are targets for antidepressants and other CNS-acting drugs. nih.gov The piperidine ring is a common structural element in many DAT and SERT inhibitors. nih.govnih.gov For instance, derivatives of methylphenidate, which contains a piperidine ring, show that substitution on the aromatic ring can significantly affect affinity for DAT and SERT. nih.gov Specifically, para-bromo substitution has been shown to increase affinity for the dopamine transporter in some methylphenidate analogs. nih.gov Similarly, 3-[(aryl)(benzyloxy)methyl]piperidine derivatives have been investigated as high-affinity ligands for the serotonin transporter. nih.gov The affinity of these compounds is influenced by the nature of the aryl and benzyloxy groups. While these findings suggest that the this compound scaffold has the potential to interact with monoamine transporters, no specific binding or uptake inhibition data for this compound have been published.

Sigma (σ) Receptor Binding (e.g., σ1, σ2)

While direct binding data for this compound is not extensively detailed in the reviewed literature, studies on closely related analogs, such as those with a p-chloro or p-methoxy substitution on the phenoxy ring, provide significant insights into the scaffold's affinity for sigma receptors. The sigma-1 (σ1) receptor, in particular, has been a primary focus of these investigations.

Research on a series of phenoxyalkylpiperidines has demonstrated that this general structure is a highly effective scaffold for achieving high affinity for the σ1 receptor. For instance, analogs where the bromine is replaced by chlorine (p-chloro analogs) exhibit subnanomolar affinity for the σ1 receptor. In contrast, the affinity for the σ2 receptor is generally moderate to low for this class of compounds, suggesting that the phenoxy portion connected to a piperidine moiety is an optimal arrangement for achieving σ1 selectivity over σ2. uniba.it

The following table presents binding affinities for representative analogs, highlighting the scaffold's high affinity for the σ1 receptor and selectivity over the σ2 receptor.

CompoundModification from Core Scaffoldσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)σ1/σ2 Selectivity
1-[2-(4-Chlorophenoxy)ethyl]-4-methylpiperidineBromo to Chloro substitution; ethyl linker; 4-methyl on piperidine0.34 - 1.18>52.3>44
1-[2-(4-Methoxyphenoxy)ethyl]-4-methylpiperidineBromo to Methoxy substitution; ethyl linker; 4-methyl on piperidine0.89 - 1.49>52.3>35

Impact of Structural Modifications on Biological Activity

Substitution Effects on the Bromophenoxy Moiety

The nature of the substituent on the para-position of the phenoxy ring plays a significant role in modulating the affinity for the σ1 receptor. Studies comparing p-chloro and p-methoxy derivatives indicate that the more hydrophobic chloro-substituted compounds generally exhibit slightly higher affinity for the σ1 receptor than their p-methoxy counterparts. uniba.it This suggests that a more hydrophobic interaction in this region of the binding site is beneficial for affinity.

Influence of Piperidine Ring Substituents

Modifications to the piperidine ring have a profound impact on σ1 receptor affinity. The introduction of methyl groups on the piperidine ring has been systematically studied. A 4-methyl substituent on the piperidine ring has been shown to be optimal for interaction with the σ1 receptor subtype. uniba.it

Conversely, increasing the steric hindrance around the basic nitrogen atom of the piperidine ring generally leads to a decrease in σ1 receptor affinity. For example, the introduction of methyl groups at the 2- and 6-positions of the piperidine ring results in a more than 10-fold reduction in affinity. Further increasing steric bulk, as seen in 2,2,6,6-tetramethyl-substituted derivatives, can lead to a complete loss of binding to the σ1 receptor. uniba.it This highlights the sensitivity of the binding pocket to steric bulk around the core piperidine nitrogen.

The following table summarizes the effect of piperidine ring methylation on σ1 receptor affinity for N-[(4-chlorophenoxy)ethyl]piperidine analogs.

Piperidine Substitutionσ1 Receptor Ki (nM)Change in Affinity
4-methyl0.34 - 1.18High Affinity
2-methyl> 16>10-fold reduction
2,6-dimethyl> 16>10-fold reduction
2,2,6,6-tetramethyl> 5000Loss of binding

Exploration of Linker Region Optimizations

The linker connecting the phenoxy and piperidine moieties is another critical determinant of biological activity. Both the length and constitution of this linker can influence how the key pharmacophoric elements are presented to the receptor.

Studies on phenoxyalkylpiperidines have shown that the length of the alkyl chain can significantly impact σ1 receptor affinity. For instance, in a series of 2,6-dimethyl substituted derivatives, elongating the linker from an oxyethylene (-O-CH₂-CH₂-) to an oxypropylene (-O-CH₂-CH₂-CH₂-) chain resulted in a more than 10-fold increase in σ1 receptor affinity. uniba.it This suggests that a longer linker allows the phenoxy moiety to more effectively occupy a hydrophobic region within the binding site, thereby enabling additional favorable hydrophobic interactions. uniba.it

This finding indicates that the single methylene (B1212753) linker in this compound (-O-CH₂-) represents just one possibility and that optimization of this linker length could be a viable strategy for fine-tuning the affinity and selectivity profile of ligands based on this scaffold.

Rational Design of Multi-Target Ligands Based on the this compound Scaffold

The development of multi-target-directed ligands (MTDLs) is an emerging paradigm in drug discovery, particularly for complex multifactorial diseases where modulating a single target may not be sufficient. nih.gov The this compound scaffold possesses features that make it an attractive starting point for the rational design of MTDLs.

The key characteristics of this scaffold that lend themselves to MTDL design include:

A proven high-affinity pharmacophore for a specific target: The phenoxymethylpiperidine core is a well-established pharmacophore for the σ1 receptor. This provides a solid anchor for designing molecules that retain this activity while incorporating functionalities to interact with other targets.

Structurally distinct and modifiable regions: The scaffold has three clearly defined regions—the phenoxy ring, the piperidine ring, and the linker—that can be independently modified. This allows for the strategic introduction of pharmacophoric elements for other targets without necessarily disrupting the primary binding mode at the σ1 receptor. For example, substituents on the piperidine nitrogen or modifications of the phenoxy ring could be explored to introduce affinity for other receptors, enzymes, or transporters.

Favorable physicochemical properties: The scaffold has a relatively simple structure and a molecular weight that can accommodate further substitutions while remaining within the "drug-like" chemical space.

One potential strategy for developing MTDLs from this scaffold would be to incorporate moieties known to interact with targets implicated in neurodegenerative diseases, where σ1 receptor modulation is also considered beneficial. For instance, by modifying the scaffold, one could aim to introduce inhibitory activity against enzymes like cholinesterases or monoamine oxidases, which are relevant targets in Alzheimer's and Parkinson's diseases, respectively. The piperidine alkaloid piperine, for example, has been used as a starting point for the synthesis of MTDLs for Alzheimer's disease, demonstrating the utility of piperidine-containing natural products in this design strategy. nih.gov

While specific examples of MTDLs derived directly from this compound are not prominent in the current literature, the SAR data available for its analogs provide a strong foundation for the rational design of such agents. Future work could focus on leveraging the known interactions of this scaffold to create novel molecules with a precisely tailored polypharmacological profile.

Computational Chemistry and in Silico Approaches

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into molecular structure, stability, and reactivity. For the purpose of this analysis, we will consider the computational data available for a structurally similar compound, (E)1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one , to demonstrate the application of these techniques. aun.edu.eg

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular method for calculating the optimized geometry of molecules. nih.gov For the analog compound, (E)1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to determine its most stable three-dimensional conformation. aun.edu.eg The calculated geometrical parameters, such as bond lengths and angles, were found to be in good agreement with experimental data obtained from X-ray crystallography, thereby validating the computational model. aun.edu.eg

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an important parameter for determining molecular stability and reactivity. epstem.net

For a related piperidine (B6355638) derivative, quantum chemical calculations provided the following electronic properties:

PropertyValue (eV)
HOMO Energy-5.98
LUMO Energy-1.23
Energy Gap (ΔE)4.75

Data based on a representative piperidine derivative from computational studies.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from a low-lying HOMO to a high-lying LUMO. epstem.net

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and chemical softness (S).

Electronegativity (χ) : Measures the ability of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution.

Chemical Softness (S) : The reciprocal of chemical hardness, indicating the ease of changing the electron distribution.

The following table presents the calculated global reactivity descriptors for a representative piperidine derivative:

DescriptorFormulaValue
Electronegativity (χ)-(EHOMO + ELUMO)/23.605 eV
Chemical Hardness (η)(ELUMO - EHOMO)/22.375 eV
Chemical Softness (S)1/η0.421 eV-1

Data based on a representative piperidine derivative from computational studies.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP map is plotted on the molecular surface, with different colors representing different electrostatic potential values. chemrxiv.org

Red regions : Indicate negative electrostatic potential, corresponding to areas of high electron density, which are susceptible to electrophilic attack.

Blue regions : Indicate positive electrostatic potential, corresponding to areas of low electron density, which are susceptible to nucleophilic attack.

Green regions : Indicate neutral or near-zero electrostatic potential.

For piperidine derivatives, MEP maps typically show negative potential around the nitrogen atom of the piperidine ring due to the lone pair of electrons, making it a potential site for protonation or interaction with electrophiles. researchgate.netresearchgate.net The aromatic rings, depending on their substituents, will also show distinct regions of positive and negative potential that guide intermolecular interactions. researchgate.net

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to understand how a ligand might interact with the active site of a protein. researchgate.netresearchgate.net

Given the structural motifs present in 4-[(4-Bromophenoxy)methyl]piperidine, it is plausible to hypothesize its interaction with various biological targets. For instance, piperidine-containing compounds have been investigated as ligands for sigma receptors. nih.gov

A molecular docking study of a piperidine-based ligand with the Sigma 1 Receptor (S1R) revealed key interactions. The protonated nitrogen atom of the piperidine ring was found to form a crucial salt bridge with the glutamic acid residue (Glu172) in the active site. nih.gov Additionally, hydrophobic interactions between the aromatic rings of the ligand and hydrophobic pockets within the receptor further stabilized the complex. nih.gov Such studies are instrumental in predicting the binding affinity and mode of action of new drug candidates. nih.govdergipark.org.trmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling for Biological Potency

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are instrumental in medicinal chemistry for predicting the activity of new, unsynthesized molecules, thereby saving significant time and resources. A QSAR study involves calculating molecular descriptors that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties.

For this compound, a QSAR model would be developed using a dataset of similar compounds with known biological potencies. Descriptors for this molecule would include parameters like molecular weight, LogP (a measure of hydrophobicity), molar refractivity, and various electronic parameters derived from its structure. The model would then use these descriptors to predict the biological potency of this compound. The predictive power of a QSAR model is highly dependent on the quality and diversity of the training set of compounds and the statistical methods used for its development.

Advanced Topological and Electronic Structure Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful tools in quantum chemistry for analyzing the electronic structure of molecules. frontiersin.orgresearchgate.net They provide a visual representation of electron pairing and localization, which helps in understanding the nature of chemical bonds and lone pairs. uchile.cljussieu.frd-nb.info ELF analysis divides the molecular space into regions, or basins, that correspond to atomic cores, covalent bonds, and lone pairs. diva-portal.org

An ELF and LOL analysis of this compound would reveal the electronic nature of its covalent bonds, such as the C-N and C-O bonds within the piperidine and ether linkages, respectively. The analysis would quantify the electron population in each bonding region, providing insight into bond polarity and strength. researchgate.net Furthermore, it would clearly visualize the location of lone pairs on the nitrogen and oxygen atoms, which are crucial for the molecule's reactivity and intermolecular interactions. rsc.org The LOL, which is based on the kinetic-energy density, offers a complementary perspective on electron localization. researchgate.net

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs) within and between molecules. researchgate.netchemrxiv.orgnih.govchemrxiv.org This technique identifies regions of weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, by analyzing the electron density and its gradient. researchgate.net The results are typically displayed as 3D isosurfaces, color-coded to indicate the type and strength of the interaction.

For this compound, an RDG analysis would map the various non-covalent interactions that stabilize its conformation. It would highlight potential intramolecular hydrogen bonds involving the piperidine nitrogen. Furthermore, in a simulated dimer or crystal structure, RDG analysis would clearly show intermolecular interactions, such as hydrogen bonds and stacking interactions between the bromophenyl rings, which are critical for understanding its solid-state properties.

Electron-hole analysis is a computational technique used to describe and visualize electronic transitions, such as those that occur upon absorption of light. It provides a clear picture of where the electron density decreases (the "hole") and where it increases (the "electron") during an electronic excitation. This analysis is crucial for understanding the photophysical properties of a molecule.

An electron-hole analysis for the first excited state (S1) of this compound would identify the nature of its lowest energy electronic transition. For example, it could determine if the transition is localized on the bromophenyl ring (a π-π* transition) or if it involves a transfer of charge between the piperidine and the aromatic moiety (a charge-transfer transition). The analysis provides key metrics such as the degree of electron-hole overlap and the charge-transfer distance, which are important for predicting the molecule's fluorescence and other photophysical behaviors. researchgate.net

Intermolecular interaction energy frameworks are a computational tool used to visualize and quantify the energetic landscape of a crystal lattice. researchgate.net This method calculates the interaction energies between a central molecule and its surrounding neighbors in the crystal, breaking down the total energy into electrostatic, dispersion, and repulsion components. nih.gov The results are displayed as a 3D framework where the thickness of the cylinders connecting molecules is proportional to the strength of the interaction.

Perspectives and Future Research Directions

Development of Novel 4-[(4-Bromophenoxy)methyl]piperidine-Based Chemical Probes

The development of chemical probes is essential for elucidating complex biological processes. The this compound scaffold is a promising candidate for the creation of such tools. By incorporating fluorophores or other reporter groups, derivatives can be designed to visualize and study specific biological targets within cellular environments.

Future research will likely focus on:

Fluorescent Labeling: Synthesizing derivatives that incorporate fluorescent moieties to enable the study of biological targets, such as sigma receptors, through fluorescence-based techniques. acs.org This allows for real-time imaging and quantitative analysis of receptor distribution and dynamics.

Affinity-Based Probes: Designing probes with photoreactive groups that can covalently bind to their target proteins upon photoactivation. This would be invaluable for target identification and validation, helping to uncover new biological roles for ligands of this class.

PET Ligands: The introduction of a suitable radioisotope, such as fluorine-18, could transform derivatives of this compound into positron emission tomography (PET) ligands for in vivo imaging of target proteins in the brain and other organs.

These chemical probes will be instrumental in dissecting the pharmacology and cell biology of the targets with which this piperidine (B6355638) scaffold interacts.

Exploration of Undiscovered Biological Targets and Mechanisms of Action

While the piperidine core is known to interact with a wide array of biological targets, the full potential of this compound remains to be unlocked. The structural motifs within the molecule—the piperidine ring, the bromophenyl group, and the ether linkage—suggest potential interactions with various receptors and enzymes. The biological properties of piperidine derivatives are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.netresearchgate.net

Research into related structures provides a roadmap for future investigations. For instance, different piperidine derivatives have shown activity as:

Dopamine (B1211576) D4 Receptor Antagonists: A novel series of 4,4-difluoropiperidine (B1302736) ether-based compounds has demonstrated exceptional binding affinity and selectivity for the D4 receptor, making them valuable tool compounds for studying conditions like L-DOPA-induced dyskinesias. nih.gov

Anti-Alzheimer's Agents: Derivatives containing a 4-bromophenyl 4-piperidinol structure have been evaluated as multifactorial agents for Alzheimer's disease, showing inhibitory activity against acetylcholinesterase (AChE), monoamine oxidase-B (MAO-B), and amyloid-beta (Aβ) aggregation. mdpi.com

CCR5 Receptor Antagonists: Complex piperidino-piperidine structures have been developed as potent antagonists of the CCR5 receptor, a key target for HIV-1 entry into host cells. nih.gov

Future work should involve systematic screening of this compound and its analogues against diverse panels of receptors, enzymes, and ion channels to identify novel, high-affinity interactions and uncover previously unknown mechanisms of action.

Related Piperidine Scaffold Investigated Biological Target Potential Therapeutic Area
4,4-Difluoro-3-(phenoxymethyl)piperidineDopamine D4 ReceptorParkinson's Disease (LIDs)
4'4-Bromophenyl 4'piperidinolAcetylcholinesterase (AChE), MAO-BAlzheimer's Disease
Piperidino-piperidineCCR5 ReceptorHIV Infection

This table presents data on related piperidine structures to inform potential research directions for this compound.

Advances in Automated Synthesis and Library Generation for Piperidine Derivatives

Modern drug discovery relies on the rapid synthesis and screening of large numbers of compounds. Advances in automated synthesis and high-throughput chemistry are critical for efficiently exploring the chemical space around the this compound core. The development of facile and cost-effective procedures for producing piperidine analogs is a significant focus in organic chemistry. ajchem-a.com

Key synthetic advancements applicable to this scaffold include:

Catalytic Hydrogenation: The use of novel catalysts, such as nickel silicide or heterogeneous ruthenium complexes, allows for the efficient and diastereoselective hydrogenation of pyridine (B92270) precursors to form the piperidine ring. mdpi.com

Multicomponent Reactions (MCRs): One-pot reactions that combine three or more starting materials to form complex products, like piperidines, in a single step. These methods are highly efficient and ideal for generating large libraries of diverse molecules. nih.gov

Flow Chemistry: The use of continuous-flow reactors offers precise control over reaction conditions, improved safety, and the potential for seamless scale-up and automated production of piperidine derivatives.

By leveraging these advanced synthetic technologies, researchers can rapidly generate extensive libraries of analogues of this compound. This will enable comprehensive structure-activity relationship (SAR) studies, accelerating the identification of compounds with optimized potency, selectivity, and pharmacokinetic properties.

Synergistic Integration of In Silico and Experimental Methodologies for Lead Optimization

The integration of computational (in silico) and traditional experimental methods is a powerful strategy for accelerating the drug discovery process from hit identification to lead optimization. nih.govnih.gov This synergistic approach allows for a more rational and resource-efficient design of new drug candidates based on the this compound scaffold.

The process typically involves an iterative cycle:

In Silico Prediction: Computational tools are used to model the interaction of virtual compounds with a biological target. Molecular docking can predict binding poses and affinities, while quantitative structure-activity relationship (QSAR) models can forecast biological activity based on chemical structure. mdpi.com

Guided Synthesis: The predictions from computational models guide the selection of the most promising derivatives for chemical synthesis, focusing efforts on compounds with the highest likelihood of success.

Experimental Validation: The synthesized compounds are then tested in biological assays to measure their actual activity and properties.

Model Refinement: The experimental results are fed back into the computational models to improve their predictive accuracy for the next design cycle. nih.gov

This integrated workflow has been successfully applied to various piperidine-containing drug discovery programs and will be crucial for optimizing derivatives of this compound. mdpi.commdpi.com

In Silico Technique Application in Lead Optimization
Molecular DockingPredicts binding mode and affinity of ligands to a target protein.
Virtual ScreeningScreens large compound libraries computationally to identify potential hits.
QSARDevelops models that correlate chemical structure with biological activity.
ADMET PredictionPredicts Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.
Molecular DynamicsSimulates the movement of a ligand-protein complex over time to assess stability.

This table summarizes common in silico methodologies and their application in the optimization of drug leads like this compound derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-[(4-Bromophenoxy)methyl]piperidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of piperidine derivatives often involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride are synthesized via reactions between piperidine and aryl halides under basic conditions (e.g., triethylamine) . To optimize yield, control reaction temperature (e.g., 0–25°C), use anhydrous solvents (e.g., dichloromethane), and employ purification techniques like column chromatography or recrystallization. Purity (>95%) can be confirmed via HPLC or NMR .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm the bromophenoxy and piperidine moieties.
  • FT-IR to identify functional groups (e.g., C-Br stretch at ~600 cm⁻¹).
  • Mass spectrometry (ESI-MS) for molecular weight validation.
  • Thermogravimetric analysis (TGA) to assess thermal stability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (risk code H313: May cause respiratory irritation) .
  • First Aid : For skin contact, wash immediately with soap/water (≥15 minutes); for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.
  • Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes or receptors) based on structural analogs like 4-Amino-1-[2-(4-methoxyphenyl)ethyl]piperidine . Validate predictions with in vitro assays.

Q. What experimental strategies resolve contradictions in spectroscopic or chromatographic data for this compound?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) :

  • Reproducibility : Repeat experiments under standardized conditions (e.g., solvent, temperature).
  • Cross-validation : Compare NMR data with NIST reference spectra .
  • Hypothesis testing : If HPLC shows impurities, use preparative TLC to isolate and re-analyze .

Q. How can researchers design ecotoxicological studies to assess the environmental impact of this compound?

  • Methodological Answer : Follow the Project INCHEMBIOL framework :

  • Phase 1 : Determine physicochemical properties (logP, water solubility) to model environmental distribution.
  • Phase 2 : Conduct acute toxicity assays (e.g., Daphnia magna LC50 tests).
  • Phase 3 : Evaluate biodegradation pathways via GC-MS or microbial culture studies.

Q. What synthetic routes enable functionalization of the piperidine ring or bromophenoxy group for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Piperidine modification : Introduce substituents via alkylation or acylation (e.g., tert-butoxycarbonyl protection ).
  • Bromophenoxy derivatization : Perform Suzuki-Miyaura coupling to replace bromine with aryl/heteroaryl groups . Monitor regioselectivity using TLC and LC-MS.

Methodological Frameworks for Research Design

Q. How can the PICO framework structure a study on the pharmacological potential of this compound?

  • Population/Problem : Target enzyme/receptor (e.g., serotonin receptors).
  • Intervention : Administer this compound at varying concentrations.
  • Comparison : Use a known inhibitor/agonist as a control.
  • Outcome : Measure binding affinity (e.g., IC50) via radioligand assays .

Q. What statistical models are appropriate for analyzing dose-response data in biological assays?

  • Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curve in GraphPad Prism) to calculate EC50/IC50. Validate with ANOVA for inter-group variability (e.g., randomized block design with split-split plots ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.